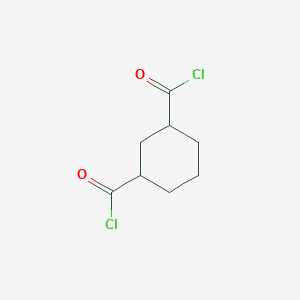
1,3-Cyclohexanedicarbonyl dichloride (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedicarbonyl dichloride (9CI) is a chemical compound with the molecular formula C₈H₁₀Cl₂O₂ and a molecular weight of 209.07 g/mol. This compound is characterized by the presence of two carbonyl groups (C=O) and two chlorine atoms attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarbonyl dichloride can be synthesized through the chlorination of 1,3-cyclohexanedicarboxylic acid. The reaction typically involves treating the acid with thionyl chloride (SOCl₂) under reflux conditions to yield the dichloride compound.
Industrial Production Methods: In an industrial setting, the production of 1,3-cyclohexanedicarbonyl dichloride involves large-scale chlorination processes, often using specialized reactors to handle the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclohexanedicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Amines and alcohols can be introduced using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
1,3-Cyclohexanedicarbonyl dichloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological targets.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of polymers and advanced materials.
Mechanism of Action
1,3-Cyclohexanedicarbonyl dichloride is similar to other cyclohexanedicarbonyl compounds, such as 1,4-cyclohexanedicarbonyl dichloride. the position of the carbonyl groups and chlorine atoms on the cyclohexane ring results in different chemical properties and reactivity. The uniqueness of 1,3-cyclohexanedicarbonyl dichloride lies in its specific reactivity and applications in various fields.
Comparison with Similar Compounds
1,4-Cyclohexanedicarbonyl dichloride
1,2-Cyclohexanedicarbonyl dichloride
1,3-Cyclohexanedicarboxylic acid
This comprehensive overview provides a detailed understanding of 1,3-cyclohexanedicarbonyl dichloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
cyclohexane-1,3-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXOECYEATUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593180 |
Source


|
| Record name | Cyclohexane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27768-32-7 |
Source


|
| Record name | Cyclohexane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
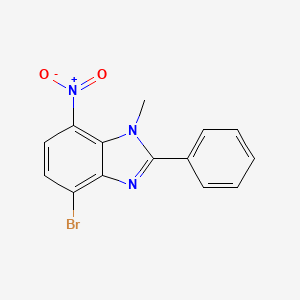
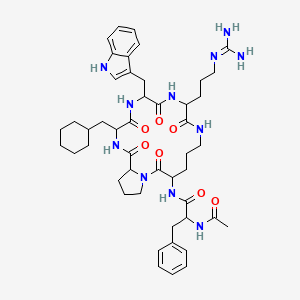
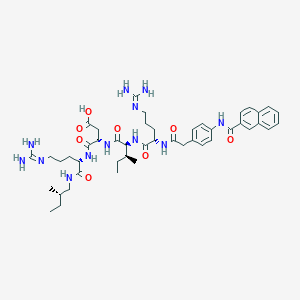
![2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8049113.png)

![3-[(5-methyl-1,2-oxazol-3-yl)amino]-N-propan-2-ylpropanamide](/img/structure/B8049128.png)
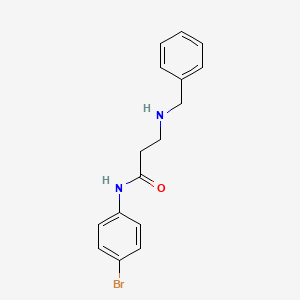
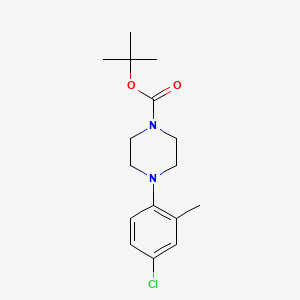
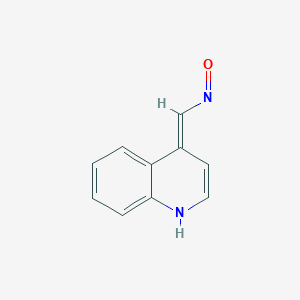
![Carbamic acid, N-(2-hydroxyethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8049165.png)
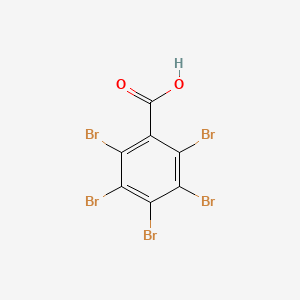
![6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8049176.png)
![[1,4'-Bipiperidine]-3-carboxylic acid, 1'-(9-anthracenylcarbonyl)-, (3R)-](/img/structure/B8049177.png)

